molecular formula C15H21NO4 B442822 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde CAS No. 350998-38-8

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde

Cat. No.: B442822
CAS No.: 350998-38-8
M. Wt: 279.33g/mol
InChI Key: KSIGUWFSCPOXGJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is a benzaldehyde derivative featuring an ethoxy group at the 3-position and a morpholine-substituted ethoxy group at the 4-position of the aromatic ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and conductive polymers . Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol (calculated based on analogs in ).

Properties

IUPAC Name

3-ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-19-15-11-13(12-17)3-4-14(15)20-10-7-16-5-8-18-9-6-16/h3-4,11-12H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIGUWFSCPOXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde

Starting Material : 3,4-Dihydroxybenzaldehyde (C7_7H6_6O3_3).
Reaction :

3,4-Dihydroxybenzaldehyde+CH3CH2BrK2CO3,DMF3-Ethoxy-4-hydroxybenzaldehyde+HBr\text{3,4-Dihydroxybenzaldehyde} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Ethoxy-4-hydroxybenzaldehyde} + \text{HBr}

Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (K2_2CO3_3)

  • Temperature : 80–90°C, 12–18 hours

  • Yield : ~65–75% (theoretical)

Ethyl bromide selectively alkylates the 3-hydroxyl group due to milder conditions, leaving the 4-hydroxyl group intact for subsequent reactions.

Introduction of the Morpholinoethoxy Group

Electrophile : 2-Chloroethylmorpholine (C6_6H12_{12}ClNO).
Reaction :

3-Ethoxy-4-hydroxybenzaldehyde+ClCH2CH2NMorpholineNaH, THFThis compound+NaCl\text{3-Ethoxy-4-hydroxybenzaldehyde} + \text{ClCH}2\text{CH}2\text{N}\xrightarrow{\text{Morpholine}} \xrightarrow{\text{NaH, THF}} \text{this compound} + \text{NaCl}

Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Base : Sodium hydride (NaH)

  • Temperature : 0°C to room temperature, 6–8 hours

  • Yield : ~50–60% (theoretical)

The use of NaH ensures deprotonation of the phenolic hydroxyl group, facilitating nucleophilic substitution.

Alternative Route: Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder pathway.

Reagents :

  • Alcohol : 2-Morpholinoethanol (C6_6H13_{13}NO2_2)

  • Conditions : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3_3)

Reaction :

3-Ethoxy-4-hydroxybenzaldehyde+HOCH2CH2NMorpholineDEAD, PPh3,THFThis compound\text{3-Ethoxy-4-hydroxybenzaldehyde} + \text{HOCH}2\text{CH}2\text{N}\xrightarrow{\text{Morpholine}} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{this compound}

Conditions :

  • Solvent : THF

  • Temperature : 0°C to room temperature, 12–24 hours

  • Yield : ~70–80% (theoretical)

This method avoids harsh bases but requires stoichiometric amounts of DEAD and PPh3_3, increasing costs.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

Competing alkylation at both hydroxyl groups in 3,4-dihydroxybenzaldehyde necessitates careful control of reaction stoichiometry. Excess ethyl bromide or prolonged heating leads to diethylated byproducts, reducing yields.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves unreacted intermediates.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%).

Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantagesLimitations
Williamson EtherificationK2_2CO3_3, DMF, 80°C50–60%Cost-effective, scalableBase-sensitive substrates
Mitsunobu ReactionDEAD, PPh3_3, THF70–80%Mild conditions, high regioselectivityExpensive reagents

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Alkoxy Group Variations

  • 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (CAS 6131-05-1) Structure: Methoxy at 3-position, morpholine-ethoxy at 4-position. Molecular Weight: 265.30 g/mol . However, the shorter alkyl chain may lower lipophilicity, affecting membrane permeability in biological applications .
  • 3-Ethoxy-4-(pentyloxy)benzaldehyde (CAS 79714-25-3)

    • Structure : Ethoxy at 3-position, pentyloxy at 4-position.
    • Molecular Weight : 236.31 g/mol .
    • Impact : The pentyloxy group increases hydrophobicity, enhancing lipid solubility but reducing water solubility. The absence of a morpholine ring simplifies the structure, limiting hydrogen-bonding capabilities .

Heterocyclic Modifications

  • 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 713503-37-8) Structure: Ethoxy at 3-position, pyrrolidinone-ethoxy at 4-position. Molecular Weight: 277.32 g/mol . This contrasts with the morpholine’s tertiary amine, which offers basicity and hydrogen-bond acceptor sites .

Physicochemical and Spectral Properties

Boiling Points and Solubility

  • 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde : Estimated boiling point >300°C (based on analogs ).
  • 3-Methoxy analog (CAS 6131-05-1) : Lower boiling point due to reduced alkyl chain length.
  • 3-Ethoxy-4-(pentyloxy)benzaldehyde : Higher lipophilicity (logP ~3.5) compared to the morpholine-containing compound (logP ~1.8), as predicted by substituent contributions .

Spectroscopic Characteristics

  • IR Spectroscopy : The morpholine moiety in the target compound shows characteristic N-H stretching (3300 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹), similar to codeine derivatives with ether linkages .
  • X-ray Diffraction: Morpholine-containing analogs exhibit planar aromatic rings with dihedral angles <10° between the aldehyde and substituents, as seen in bis-aldehyde monomers like 3-Ethoxy-4-(4′-formyl-phenoxy)benzaldehyde .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound - C₁₅H₂₁NO₄ 279.33 Ethoxy, morpholine-ethoxy
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde 6131-05-1 C₁₄H₁₉NO₄ 265.30 Methoxy, morpholine-ethoxy
3-Ethoxy-4-(pentyloxy)benzaldehyde 79714-25-3 C₁₄H₂₀O₃ 236.31 Ethoxy, pentyloxy
3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde 713503-37-8 C₁₅H₁₉NO₄ 277.32 Ethoxy, pyrrolidinone-ethoxy

Table 2: Polymer Conductivity of Bis-aldehyde Analogs

Monomer Structure Polymer Conductivity (S·cm⁻¹) Reference
3-Ethoxy-4-(4′-formyl-phenoxy)benzaldehyde 6.4×10⁻⁵
3-Methoxy-4-(4′-formyl-phenoxy)benzaldehyde 4.0×10⁻⁵

Biological Activity

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is an organic compound with the molecular formula C₁₅H₂₁NO₄ and a CAS number of 350998-38-8. Its structure features a benzaldehyde moiety substituted with an ethoxy group and a morpholine-derived ethoxy side chain, which suggests potential interactions with biological systems. This compound has garnered interest in medicinal chemistry due to its promising biological activity and potential therapeutic applications.

Chemical Structure and Properties

The unique combination of functional groups in this compound enhances its solubility and may improve its biological activity compared to simpler analogs. The presence of the morpholine ring is particularly notable as it may facilitate interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight277.34 g/mol
CAS Number350998-38-8
SolubilitySoluble in organic solvents

Preliminary Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, which may be relevant for therapeutic applications. Research has suggested that it interacts with specific molecular targets, highlighting its potential roles in various pharmacological contexts.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, compounds with similar structures have been shown to influence various biochemical pathways, including:

  • Inhibition of Enzymatic Activity : Some derivatives have demonstrated the ability to inhibit key enzymes involved in cancer progression.
  • Cell Signaling Modulation : The morpholine ring may interact with receptors or proteins involved in cell signaling pathways, which could lead to altered cellular responses.

Case Studies and Research Findings

While comprehensive case studies specifically focused on this compound are scarce, related research provides insights into its potential applications:

  • Study on Antimicrobial Activity : A study evaluating structurally similar compounds found that certain morpholine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the morpholine structure could enhance efficacy against resistant strains .
  • Cytotoxicity Assessment : Another investigation into similar benzaldehyde derivatives revealed varying degrees of cytotoxicity against different cancer cell lines, suggesting that the introduction of specific substituents can significantly impact biological activity .

Future Research Directions

Given the preliminary findings on the biological activity of this compound, future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets will be crucial for developing it as a therapeutic agent.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound will provide essential data for its potential use in clinical settings.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in its chemical structure affect biological activity could lead to the design of more potent derivatives.

Q & A

Q. What are the standard synthetic protocols for 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: Dissolve substituted triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst.
  • Step 2: React with substituted benzaldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) under reflux (4–6 hours) followed by solvent evaporation and filtration .
  • Optimization: Adjust reflux time, solvent polarity (e.g., ethanol vs. DMF), and molar ratios to enhance yield. Characterization via NMR (e.g., 1H^1H, 13C^{13}C) and FTIR ensures structural confirmation .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR (400–500 MHz) identifies proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm, morpholine protons at δ 3.5–3.7 ppm) .
  • FTIR Spectroscopy: Confirms functional groups (e.g., aldehyde C=O stretch ~1700 cm1^{-1}, ether C-O ~1250 cm1^{-1}) .
  • X-ray Crystallography: Resolves crystal packing and substituent orientation, critical for understanding reactivity .

Advanced Research Questions

Q. How do substituents (ethoxy vs. morpholinylethoxy) influence the compound’s reactivity in multicomponent reactions?

Methodological Answer:

  • Experimental Design: Compare reactivity with analogs (e.g., 3-ethoxy-4-methoxybenzaldehyde vs. 4-isobutoxy derivatives).
  • Key Observations:
    • The morpholinylethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its amine-oxide moiety, facilitating nucleophilic substitution .
    • Ethoxy groups stabilize intermediates via electron-donating effects, as shown in kinetic studies using HPLC .
  • Contradiction Analysis: Conflicting reports on reaction rates (e.g., in aldol condensations) may arise from solvent polarity effects, requiring controlled dielectric constant studies .

Q. What strategies resolve contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) in cell-based assays?

Methodological Answer:

  • Dose-Response Validation: Test across multiple concentrations (e.g., 1–100 µM) to distinguish specific activity from cytotoxicity.
  • Mechanistic Profiling: Use enzyme inhibition assays (e.g., COX-2, CYP450) to identify off-target interactions. For example, morpholine derivatives may chelate metal ions, altering assay outcomes .
  • Control Experiments: Include structurally similar aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to isolate substituent-specific effects .

Q. How is computational modeling integrated to predict regioselectivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites. For instance, the aldehyde group’s LUMO energy correlates with nucleophilic attack susceptibility .
  • MD Simulations: Simulate solvent interactions (e.g., ethanol vs. acetonitrile) to model reaction pathways. Experimental validation via 1H^1H-NMR kinetic studies confirms computational predictions .

Methodological Best Practices

Q. What safety protocols are critical for handling aldehydes with morpholine substituents?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact risks.
  • Decontamination: Neutralize spills with 10% sodium bisulfite to reduce aldehyde reactivity .
  • Storage: Store under nitrogen at 4°C to prevent oxidation of the morpholine moiety .

Q. How are impurities (e.g., oxidized byproducts) identified and quantified during synthesis?

Methodological Answer:

  • HPLC-MS Analysis: Use reverse-phase C18 columns with UV detection (254 nm) and ESI-MS to detect impurities like 3-ethoxy-4-(2-morpholin-4-ylethoxy)benzoic acid (oxidation byproduct) .
  • Purification: Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve ≥95% purity .

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